molecular formula C13H16Cl2N2O B1391230 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride CAS No. 1184969-12-7

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride

Cat. No. B1391230
CAS RN: 1184969-12-7
M. Wt: 287.18 g/mol
InChI Key: JMLUWJWXQLMKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Pyrrolidinyloxy)quinoline dihydrochloride is a chemical compound that belongs to the quinoline group. It has gained immense attention from research scientists due to its applications in various fields of research and industry. The molecular formula of this compound is C13H16Cl2N2O .


Molecular Structure Analysis

The molecular structure of 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride consists of a quinoline ring attached to a pyrrolidine ring via an oxygen atom . The molecular weight of this compound is approximately 287.19 Da .

Scientific Research Applications

Alzheimer's Disease Research

  • Amyloid β Targeting in Alzheimer's : A study focused on developing a second generation 8-OH quinoline (PBT2) for targeting amyloid β (Aβ) in Alzheimer's disease. This compound was found to lower cerebrospinal fluid Aβ and improve cognition in early Alzheimer's in a phase IIa trial (Villemagne et al., 2017).

Antiproliferative and Anticancer Activities

  • Antiplasmodial and Antifungal Activity : Functionalized aminoquinolines, including pyrrolidin-1-yl quinolines, were synthesized and evaluated for their antiplasmodial and antifungal activities. Some compounds showed moderate potency against Plasmodium falciparum and antifungal activity (Vandekerckhove et al., 2015).
  • Role in Cancer Drug Discovery : Quinoline and its derivatives, including 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, are recognized for their effective anticancer activity. Their synthetic versatility allows for a broad spectrum of biological and biochemical activities, including inhibition of tyrosine kinases and tubulin polymerization (Solomon & Lee, 2011).

Corrosion Inhibition

  • Anticorrosive Materials : Quinoline derivatives, including 8-(3-Pyrrolidinyloxy)quinoline dihydrochloride, are widely used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms (Verma et al., 2020).

Miscellaneous Applications

  • Facilitated Transport of Copper Ions : 8-hydroxy quinoline (a related compound) was studied for its ability to transport copper ions through a chloroform bulk liquid membrane, demonstrating its potential in industrial applications (Reddy et al., 2010).

properties

IUPAC Name

8-pyrrolidin-3-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-3-10-4-2-7-15-13(10)12(5-1)16-11-6-8-14-9-11;;/h1-5,7,11,14H,6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLUWJWXQLMKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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